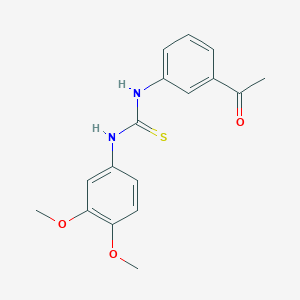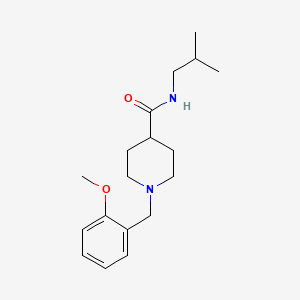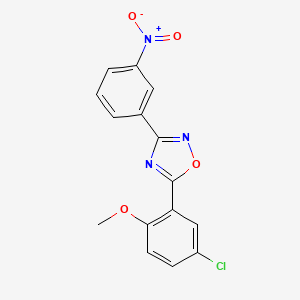
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as BPEH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of various enzymes and signaling pathways. In vivo studies have shown that 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone exhibits significant anti-tumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its potent anti-cancer activity. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to exhibit significant anti-cancer activity at low concentrations, making it an attractive candidate for further research. However, one of the limitations of using 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of research is in the development of more effective formulations of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone that can improve its solubility and bioavailability. Another area of research is in the identification of the specific enzymes and signaling pathways that are targeted by 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in humans, which could pave the way for its use in clinical trials.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction between 4-bromophenylacetic acid and 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethyl acetate and hydrochloric acid to obtain the final product, 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone.
Applications De Recherche Scientifique
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been widely studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-chloro-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN4/c1-8(10-3-5-11(14)6-4-10)18-19-13-7-12(15)16-9(2)17-13/h3-7H,1-2H3,(H,16,17,19)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCSDHWUUUBRNC-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-chloro-2-methylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)






![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)

![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)